Fmoc-l-lys(boc2-aoa)-oh

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

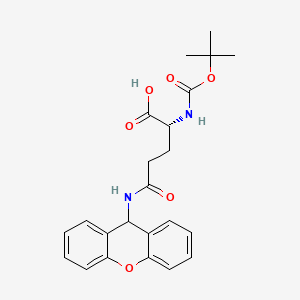

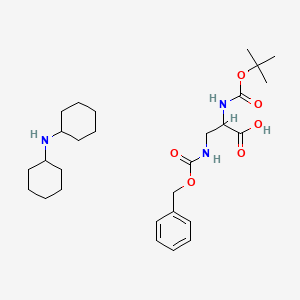

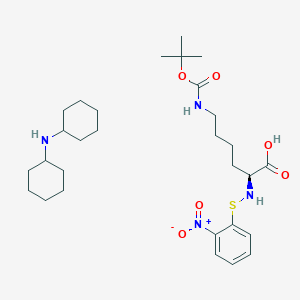

Fmoc-Lys(Boc2-Aoa) is a chemical compound used in peptide synthesis . The compound contains a Fmoc group (9-fluorenylmethyloxycarbonyl), a Lys (lysine) amino acid, and a Boc2-Aoa (bis-Boc-aminooxyacetic acid) group .

Synthesis Analysis

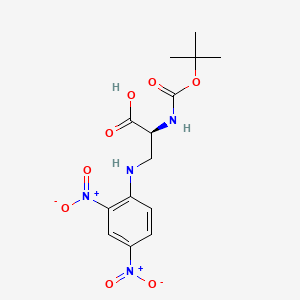

Fmoc-Lys(Boc2-Aoa) is used as a cross-linker in peptide synthesis . The Amonooxyacetic residue can be ligated to aldehydes . This has been discussed in several papers such as J. Org. Chem., 2008, 73(3), 983-991 ; Org. Biomol. Chem., 2010, 8, 4329-4345 ; Bioconj. Chem., 2016, 27(4), 918-926 .Chemical Reactions Analysis

In chemical reactions, Fmoc-Lys(Boc2-Aoa) acts as a cross-linker . The Amonooxyacetic residue can be ligated to aldehydes . This is a key step in peptide synthesis .Applications De Recherche Scientifique

Polypeptide Synthesis : Zhao Yi-nan and Melanie Key (2013) described the use of Fmoc-L-Lys(Boc)-OH in the synthesis of polypeptides. They highlighted the challenges in polypeptide synthesis, such as expensive materials and low yield, and emphasized the importance of simplifying and improving these methods. Their research involved using Fmoc-L-Lys(Boc)-OH in a water/acetone solvent system for amino protection and polypeptide synthesis, providing a basis for experimental and theoretical references in this area (Zhao Yi-nan & Melanie Key, 2013).

Solid-Phase Peptide Synthesis : Larsen et al. (1993) studied the synthesis of peptides using solid-phase methods, focusing on the use of Fmoc as the N-α-protecting group. They observed the influence of the Fmoc group on the secondary structure of peptides, supporting mainly a β-sheet conformation (Larsen et al., 1993).

Synthesis of DTPA-Containing Peptides : Davies and Al-Jamri (2002) synthesized Fmoc-Lys(Boc)-OH as a building block for solid-phase synthesis of DTPA-containing peptides. DTPA (diethylene triamine pentaacetic acid) is a chelating agent used for complexing metal ions to peptides (Davies & Al-Jamri, 2002).

Radiolabeling of Peptides : Surfraz et al. (2007) discussed the synthesis of Fmoc-lys(HYNIC-Boc)-OH for solid-phase synthesis of 99mTc-labeled peptides, used in radiopharmaceutical applications. They explored the efficiency of Fmoc-lys(HYNIC-Boc)-OH in the labeling process (Surfraz et al., 2007).

Organogel Formation : Zong Qianying et al. (2016) investigated Fmoc or Boc mono-substituted cyclo(L-Lys-L-Lys)s, including compounds similar to Fmoc-L-Lys(Boc2-Aoa)-OH, for their ability to form stable thermo-reversible organogels in various solvents. Their findings are significant for understanding self-assembly and nanostructure formation (Zong Qianying et al., 2016).

Fluorescence Enhancement in DNA Binding : Takenaka et al. (2003) synthesized a novel bis-acridine orange using Fmoc-Lys(Boc)-OH and observed that its fluorescence was significantly enhanced upon binding to double-stranded DNA (Takenaka et al., 2003).

Orientations Futures

Propriétés

IUPAC Name |

(2S)-6-[[2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]oxyacetyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H43N3O10/c1-32(2,3)45-30(41)36(31(42)46-33(4,5)6)44-20-27(37)34-18-12-11-17-26(28(38)39)35-29(40)43-19-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25/h7-10,13-16,25-26H,11-12,17-20H2,1-6H3,(H,34,37)(H,35,40)(H,38,39)/t26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALGUUBFSURDOAV-SANMLTNESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C(=O)OC(C)(C)C)OCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C(=O)OC(C)(C)C)OCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H43N3O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-l-lys(boc2-aoa)-oh | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.